molecular formula C21H22N4O4 B10984420 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10984420
M. Wt: 394.4 g/mol
InChI Key: NCRCIAKJVXCQMK-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a benzimidazole-pyrrolidine hybrid compound characterized by a methoxymethyl-substituted benzimidazole core linked to a 5-oxopyrrolidine carboxamide moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic and heterocyclic binding motifs.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-28-12-19-23-17-8-3-14(10-18(17)24-19)22-21(27)13-9-20(26)25(11-13)15-4-6-16(29-2)7-5-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

NCRCIAKJVXCQMK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride in the presence of a base.

    Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate precursor, often through intramolecular reactions.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the pyrrolidine derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like HNO₃ for nitration or Br₂ for bromination.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of hydroxypyrrolidine derivatives.

    Substitution: Formation of nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs from literature:

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (This Work) Benzimidazole-Pyrrolidine 2-(methoxymethyl), 4-methoxyphenyl ~433.44 (calculated) Enhanced solubility due to methoxy groups; potential kinase inhibition
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () Pyrazole 4-methoxyphenyl, phenyl ~309.35 Antifungal activity reported; lacks benzimidazole scaffold
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide () Pyrazole-Thiazolidinone 4-chlorophenyl, thioxo-thiazolidinone ~548.03 (exact mass) Anticancer activity via thioredoxin reductase inhibition; sulfur-containing core
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate () Benzimidazole-Pyrrolidine 4-hydroxy-3-methoxyphenyl, ethyl carboxylate ~481.50 Antioxidant properties; ester group limits membrane permeability

Key Findings

Bioactivity Differences: The target compound’s benzimidazole-pyrrolidine scaffold distinguishes it from pyrazole-based analogs (), which exhibit antifungal or anticancer activity but lack the dual heterocyclic synergy. The thiazolidinone group in ’s compound confers redox-modulating effects absent in the target compound . Compared to the ethyl carboxylate analog in , the target’s carboxamide group may enhance metabolic stability and receptor binding .

Substituent Effects :

  • Methoxy groups in the target compound (vs. chloro or hydroxy groups in analogs) likely reduce cytotoxicity while improving pharmacokinetic profiles. For instance, the 4-chlorophenyl group in ’s compound is associated with higher hepatotoxicity risks .
  • The methoxymethyl group on the benzimidazole ring (target) may confer better CNS penetration compared to ’s hydrophilic hydroxy-methoxyphenyl group .

Synthetic Accessibility :

  • Pyrazole derivatives () are typically synthesized via cyclocondensation, whereas the target compound requires multi-step coupling of benzimidazole and pyrrolidine precursors, increasing synthetic complexity .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its antiproliferative properties against cancer cell lines, antibacterial effects, and mechanisms of action based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₇H₁₆N₄O₄
Molecular Weight 325.32 g/mol
CAS Number 1224160-63-7

These properties are essential for understanding its behavior in biological systems.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50).

Case Studies

  • In Vitro Studies :
    • A study reported IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Specific derivatives showed selective activity; for instance, one derivative demonstrated an IC50 of 3.1 µM against MCF-7 cells, indicating a promising target for breast cancer therapy.
  • Mechanisms of Action :
    • The antiproliferative effects were linked to the induction of apoptosis in cancer cells, potentially mediated through oxidative stress pathways .
    • The compounds were also shown to have antioxidative properties that may influence their overall biological activity.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria.

Findings

  • Selective antibacterial activity was observed against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
  • Other derivatives exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial effects .

Summary of Biological Activities

Activity TypeCell Line/BacteriaIC50/MIC Value
Antiproliferative MCF-73.1 µM
HCT1165.3 µM
Antibacterial E. faecalis8 µM
S. aureusModerate (32 µM)

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